molecular formula C20H32O3 B1213109 13-Hydroxyeicosatetraenoic acid

13-Hydroxyeicosatetraenoic acid

Cat. No.: B1213109
M. Wt: 320.5 g/mol
InChI Key: ZFQJWJBAMZFZQZ-UHFFFAOYSA-N
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Description

13-Hydroxyeicosatetraenoic acid is a hydroxy fatty acid derivative that plays a significant role in various biological processes. It is a metabolite of arachidonic acid and is involved in the regulation of inflammation and other cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxyeicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, while chemical synthesis might use reagents like osmium tetroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and medicine. large-scale synthesis can be achieved through optimized enzymatic processes or chemical synthesis routes that ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form keto derivatives.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Keto derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydroxyicosa derivatives.

Scientific Research Applications

13-Hydroxyeicosatetraenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.

    Biology: Studied for its role in cellular signaling and regulation of inflammation.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and other conditions.

    Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 13-Hydroxyeicosatetraenoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes involved in the metabolism of arachidonic acid, such as cyclooxygenases and lipoxygenases.

    Pathways Involved: It is involved in the regulation of inflammatory pathways and can modulate the production of pro-inflammatory and anti-inflammatory mediators.

Comparison with Similar Compounds

    20-Hydroxyicosa-5,8,11,14-tetraenoic acid: Another hydroxy fatty acid derivative with similar biological functions.

    15-Hydroxyicosa-5,8,11,13-tetraenoic acid: Known for its role in the resolution of inflammation.

Uniqueness: 13-Hydroxyeicosatetraenoic acid is unique due to its specific position of the hydroxy group and its distinct role in modulating inflammatory responses. Its unique structure allows it to interact with different molecular targets compared to other hydroxy fatty acids.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

13-hydroxyicosa-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23)

InChI Key

ZFQJWJBAMZFZQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O

Synonyms

13-HETE
13-hydroxyeicosatetraenoic acid
13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome

Origin of Product

United States

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